Cyprosulfamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cyprosulfamide mechanism of action

Molecular Mechanism of Action

Cyprosulfamide (CSA) selectively protects crops like maize from herbicide injury by activating the plant's innate detoxification machinery. The core mechanism involves the upregulation of genes encoding metabolic enzymes and the enhancement of antioxidant activity [1] [2].

| Mechanism | Description | Key Components Involved |

|---|---|---|

| Gene Upregulation | Increases expression of genes for herbicide-metabolizing enzymes [1]. | P450 genes (CYP72A5, CYP81A4, CYP81A9, etc.), GST genes (GST30, GST31, GSTIV, etc.), UGT genes (UGT76C2, UGT83A1) |

| Enzyme Activation | Boosts activity of enzymes that conjugate and neutralize herbicides [1]. | Glutathione S-transferases (GSTs) |

| Antioxidant Defense | Enhances the activity of enzymes that mitigate herbicide-induced oxidative stress [1]. | Superoxide Dismutase (SOD) |

| Herbicide Metabolism | Undergoes rapid, crop-specific metabolism itself, which is linked to its safening activity [2]. | Cytochrome P450s (e.g., CYP81A9) |

The following diagram illustrates this coordinated detoxification pathway:

This compound activates a multi-enzyme detoxification pathway for crop protection.

Experimental Evidence & Quantitative Data

Recent research demonstrates CSA's efficacy in alleviating specific herbicide damage. A 2024 study on clomazone (Clo) residual damage on maize seedlings provides strong quantitative evidence [1].

| Physiological Parameter | Clomazone (Clo) Alone (% Reduction vs. Control) | CSA + Clomazone (% Reduction vs. Control) | Mitigation Effect of CSA |

|---|---|---|---|

| Plant Height | 19.0% | 9.4% | |

| Plant Fresh Weight | 29.9% | 7.2% | |

| Chlorophyll Content | 92.5% | 35.7% | |

| Carotenoid Content | 86.3% | 21.8% |

CSA treatment also significantly reduced Malondialdehyde (MDA) levels by 13.4% and increased key enzyme activities compared to Clo treatment alone [1]:

- Superoxide Dismutase (SOD) activity: Increased by 9.7%

- Glutathione S-transferase (GST) activity: Increased by 26.7%

Gene expression analysis via qRT-PCR showed that CSA pre-treatment, followed by Clo exposure, led to a dramatic upregulation of detoxification genes compared to Clo treatment alone [1]. The fold increases for selected genes were:

- CYP81A36: ~25.7-fold

- GST37: ~46.9-fold

- IN2-1 (GST): ~238.8-fold

Research & Experimental Protocols

To investigate the mechanism of a herbicide safener like this compound, the following experimental approaches are commonly used, as reflected in the literature [1] [2].

Plant Growth and Treatment

- Plant Material: Use a relevant crop species (e.g., maize cultivar 'Zhengdan 958') [1].

- Germination: Soak seeds in distilled water, then germinate in the dark at 28°C until radicles reach ~0.5 cm [1].

- Safener Treatment: Treat germinated seeds by immersion in a solution of the safener (e.g., 120 μM CSA) for a specific duration [1].

- Herbicide Application: Plant treated seeds in soil supplemented with the herbicide (e.g., clomazone) at a designated concentration [1].

Physiological and Biochemical Analysis

- Physiological Indicators: Measure plant height, fresh weight, and chlorophyll/carotenoid content after a growth period [1].

- Oxidative Stress Markers: Assess levels of MDA (a marker for lipid peroxidation) and the activity of antioxidant enzymes like SOD, POD, and CAT [1].

- Detoxification Enzyme Activity: Measure the activity of key enzymes such as GST and the content of glutathione (GSH/GSSG) [1].

Molecular Analysis

- Gene Expression (qRT-PCR): Isolve RNA from plant tissues and perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of detoxification-related genes (P450s, GSTs, UGTs). Calculate fold changes using the 2^(-ΔΔCt) method [1].

- Metabolite Profiling: Investigate the uptake and metabolism of the safener itself in different plant species using techniques like liquid chromatography-mass spectrometry (LC-MS) to understand crop selectivity [2].

Regulatory and Chemical Profile

This compound is a synthetic sulfonylcarboxamide compound launched by Bayer CropScience [1] [3].

| Property | Description |

|---|---|

| IUPAC Name | N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-o-anisamide [3] |

| CAS Number | 221667-31-8 [3] [4] |

| Molecular Formula | C₁₈H₁₈N₂O₅S [3] [4] |

| Molecular Weight | 374.41 g/mol [3] [4] |

| Melting Point | 216 - 217 °C [4] |

| Mode of Action | Accelerates herbicide detoxification in crops [3] |

The U.S. Environmental Protection Agency (EPA) has established tolerances for residues of this compound in various corn commodities, including field corn grain, sweet corn kernel, and pop corn grain, typically at 0.01 parts per million (ppm) [5].

Research Applications and Synergies

Beyond safening, research indicates that this compound can cooperate with plant hormone pathways. A study in rice showed that CSA, alone or in combination with Abscisic acid (ABA), enhanced tolerance to salinity stress and promoted vigorous growth, suggesting a role in modulating abiotic stress responses [6].

References

- 1. Frontiers | Efficacy and mechanism in alleviating... of this compound [frontiersin.org]

- 2. Safening activity and metabolism of the safener this compound in... [scispace.com]

- 3. This compound [sitem.herts.ac.uk]

- 4. | CAS#:221667-31-8 | Chemsrc this compound [chemsrc.com]

- 5. Federal Register :: this compound ; Pesticide Tolerances [federalregister.gov]

- 6. Abscisic acid and the herbicide safener this compound cooperatively... [link.springer.com]

Cyprosulfamide discovery and development

Mechanisms of Action of Cyprosulfamide

This compound (CSA) employs a multifaceted strategy to protect maize from herbicide injury. The table below summarizes its core mechanisms:

| Mechanism | Functional Impact | Key Evidence from Studies |

|---|---|---|

| Enzyme & Gene Upregulation | Upregulates genes for glutathione S-transferases (GSTs), cytochrome P450 monooxygenases (P450s), and UDP-glycosyltransferases (UGTs); enhances herbicide metabolism and conjugation. [1] [2] | In maize, CSA pretreatment increased expression of 5 P450, 9 GST, and 2 UGT genes; increased GST enzyme activity by 26.7%. [1] |

| Oxidative Stress Alleviation | Enhances activity of antioxidant enzymes (e.g., SOD), reduces oxidative damage marker MDA. [3] [1] | CSA with clomazone reduced MDA by 13.4% and increased SOD activity by 9.7%. [1] |

| Target-Site Competition | Competes with herbicides for binding site on acetolactate synthase (ALS) enzyme, protecting this target. [3] | Molecular docking showed CSA binds to ZmALS1/2, increasing ALS activity by 70-146%. [3] |

| Herbicide Residue Reduction | Accelerates herbicide degradation within plant, reducing residual concentration. [3] | CSA reduced mesosulfuron-methyl residues in maize shoots by 4.02% and roots by 33.78%. [3] |

These mechanisms can be visualized together in the following pathway:

Summary of this compound's multifaceted mechanism of action in maize.

Experimental Protocols for Key Analyses

For researchers aiming to validate CSA's activity, the following methodologies from the cited studies provide a robust framework.

Gene Expression Analysis via qRT-PCR

This protocol is key for demonstrating the induction of detoxification genes. [1]

- Plant Material & Treatment: Use maize seedlings (e.g., Zhengdan 958).

- Safener Application: Treat maize seeds by soaking in a 120 µM CSA solution for 2 hours before germination. [1]

- Herbicide Challenge: After germination, grow seedlings in soil treated with the herbicide under investigation (e.g., clomazone).

- Sample Collection: Harvest shoot tissues from seedlings at a defined growth stage (e.g., the two-leaf stage) and immediately freeze in liquid nitrogen.

- RNA Extraction & qRT-PCR: Extract total RNA. Synthesize cDNA and perform qRT-PCR using gene-specific primers for key P450, GST, and UGT genes. Calculate fold-change in expression using the 2^(-ΔΔCt) method, comparing the CSA+herbicide group to the herbicide-only group. [1]

Antioxidant Enzyme Activity Assay

This protocol measures the alleviation of herbicide-induced oxidative stress. [1]

- Sample Preparation: Prepare enzyme extracts from frozen plant shoots by homogenizing in a chilled phosphate buffer (pH 7.0-7.8). Centrifuge the homogenate and use the supernatant for assays.

- Superoxide Dismutase (SOD) Activity:

- Method: Adopt the nitrobluetetrazolium (NBT) photochemical method.

- Principle: Measure the inhibition of NBT reduction by superoxide radicals at 560 nm. One unit of SOD activity is typically defined as the amount of enzyme that causes 50% inhibition of NBT reduction.

- Glutathione S-transferase (GST) Activity:

- Method: Use CDNB (1-chloro-2,4-dinitrobenzene) and glutathione (GSH) as substrates.

- Principle: Monitor the increase in absorbance at 340 nm resulting from the conjugation of CDNB with GSH.

- Malondialdehyde (MDA) Content:

- Method: Use the thiobarbituric acid (TBA) reaction.

- Principle: MDA, a product of lipid peroxidation, reacts with TBA to form a pink complex. Measure its absorbance at 532 nm and 600 nm to calculate concentration.

Metabolism and Selectivity Studies

This workflow helps explain the crop selectivity of safeners. [2]

- Greenhouse Trials: Test safening efficacy by applying CSA and herbicides (e.g., thiencarbazone-methyl) on target crops (maize, wheat, soybean). Evaluate plant injury, fresh weight, and chlorophyll content.

- Uptake & Translocation: Use radiolabeled or deuterated CSA to track its movement and distribution within different plant species.

- Metabolite Identification & Profiling:

- Sample Collection: Harvest plant tissues at various time points after treatment.

- Analysis: Use advanced techniques like LC-MS/MS or MALDI Imaging Mass Spectrometry to identify CSA metabolites and their spatial distribution within the plant.

- Activity Testing: Synthesize identified metabolites and test their safener activity in greenhouse trials and metabolism studies to determine if the parent compound or its metabolites are active.

Research Implications and Future Directions

The discovery that this compound operates through a multi-component mechanism provides a new framework for safener development. Future research should focus on several key areas to fully leverage its potential.

- Elucidate the Initial Signaling Event: The primary cellular target of CSA and how it triggers the broad detoxification network remains unknown. Identifying this receptor or sensor is a crucial next step. [2]

- Decipher Crop Selectivity: CSA protects maize but not wheat or soybean. [2] The basis for this selectivity appears to be rooted in differential metabolism; maize produces a unique, active metabolite of CSA that other crops do not. Understanding this species-specific metabolic pathway is essential for developing broader-spectrum safeners.

- Explore Synergy with Plant Hormones: Evidence suggests CSA can cooperate with abscisic acid (ABA) signaling pathways to enhance abiotic stress tolerance in plants. [4] Investigating these interactions could open new avenues for designing safeners that also improve crop resilience.

References

- 1. Frontiers | Efficacy and mechanism of this compound in alleviating... [frontiersin.org]

- 2. Newcastle University eTheses: The selectivity and metabolism of... [theses.ncl.ac.uk]

- 3. Multifaceted Mechanisms of this compound in Mitigating... [pubmed.ncbi.nlm.nih.gov]

- 4. Abscisic acid and the herbicide safener this compound cooperatively... [link.springer.com]

Cyprosulfamide: A Comprehensive Technical Guide for Researchers

Introduction and Chemical Profile

Cyprosulfamide (CSA) is a sulfonylcarboxamide herbicide safener developed by Bayer CropScience AG and introduced around 2009. It functions as a protectant for crops by selectively enhancing their tolerance to herbicide injury without compromising the herbicide's efficacy against target weeds. [1] [2] This allows for the more effective and flexible use of existing herbicide chemistries. This compound is notable for being the only safener approved for both pre- and post-emergence herbicide applications in maize, providing significant agronomic flexibility. [1] Its development represents an ongoing effort in agrochemical research to improve crop safety and combat the challenge of weed resistance while supporting sustainable agricultural practices.

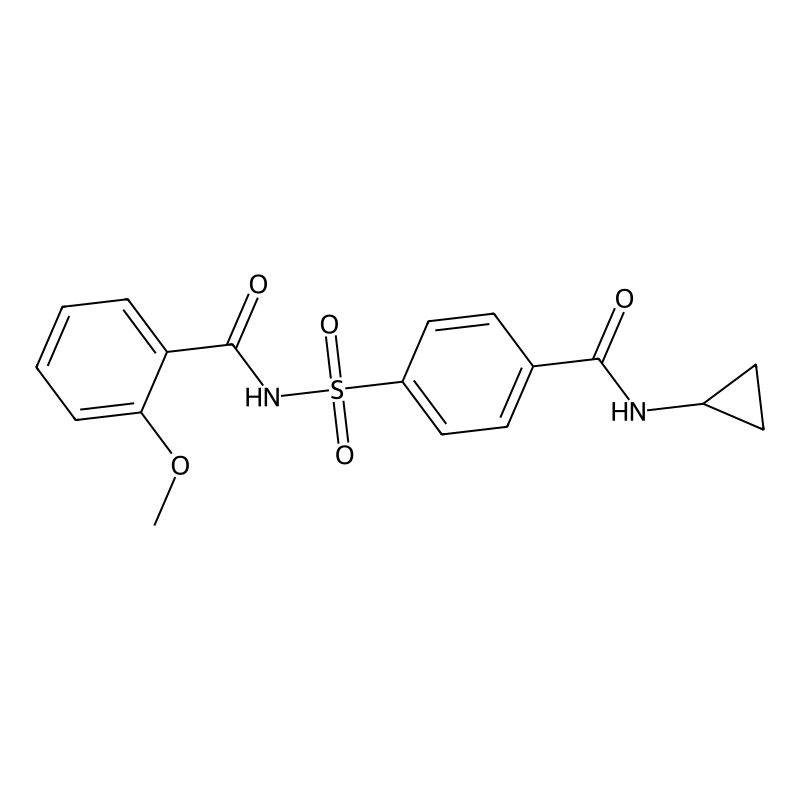

From a chemical perspective, this compound is a synthetic compound with the IUPAC name N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-o-anisamide and a molecular formula of C₁₈H₁₈N₂O₅S. [2] It has a molecular mass of 374.41 g/mol and exists as a solid at room temperature. [2] The compound's structure features sulfonamide and carboxamide functional groups, which contribute to its biological activity and physicochemical properties. While complete physical-chemical data (such as solubility, melting point, and partition coefficient) are not fully available in the open literature, its identification as a solid suggests low volatility under normal environmental conditions.

Table: Fundamental Chemical Characteristics of this compound

| Property | Description |

|---|---|

| IUPAC Name | N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-o-anisamide |

| Chemical Formula | C₁₈H₁₈N₂O₅S |

| Molecular Mass | 374.41 g/mol |

| CAS Registry Number | 221667-31-8 |

| Chemical Class | Sulfonylcarboxamide |

| Physical State | Solid |

Mechanism of Action

Molecular and Biochemical Basis of Safening

This compound's primary mechanism of action involves the orchestrated induction of the plant's innate xenobiotic detoxification systems. Unlike herbicides that target specific metabolic pathways in weeds, safeners like CSA trigger a broad-spectrum defense response in crops, effectively pre-conditioning them to handle subsequent herbicide exposure. [1] This process involves the selective upregulation of genes encoding key detoxification enzymes, leading to enhanced metabolic capacity that allows crops to rapidly neutralize herbicides before they reach physiologically damaging concentrations at their site of action.

The safening effect is achieved through a multi-layered molecular response. CSA stimulates the biosynthesis of glutathione (GSH) and activates various enzymes involved in phase I (functionalization), phase II (conjugation), and phase III (compartmentation) of xenobiotic detoxification. [1] This coordinated response ensures that herbicides are rapidly metabolized to non-phytotoxic compounds and sequestered away from sensitive cellular compartments. Research indicates that the specificity of CSA for certain crops like maize but not wheat is linked to differential recognition and signal transduction mechanisms, which may involve specific transcription factors that are either absent or non-functional in non-responsive species. [3]

Key Detoxification Pathways Activated

This compound predominantly enhances herbicide metabolism through the induction of three major enzyme families:

Cytochrome P450 Monooxygenases (P450s/CYPs): These hemeproteins catalyze the initial oxidation (Phase I) of herbicide molecules, introducing functional groups that facilitate subsequent conjugation reactions. Studies have shown that CSA treatment in maize significantly upregulates several CYP genes, including CYP81A9, CYP72A5, CYP81A4, CYP81Q32, and CYP81A36, with expression increases ranging from 4.98-fold to as high as 25.67-fold depending on the specific gene and herbicide combination. [1] [3]

Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation (Phase II) of glutathione to herbicide molecules or their oxidative metabolites, forming water-soluble complexes that are less phytotoxic and more readily compartmentalized. CSA treatment has been demonstrated to dramatically induce multiple GST genes (GST30, GST31, GSTIV, GSTVI, GST21, GST7, GST37, GST25, IN2-1), with some genes showing extraordinary upregulation of over 200-fold in certain experimental conditions. [1]

UDP-Glycosyltransferases (UGTs): These enzymes further modify herbicide metabolites by adding sugar moieties (glycosylation), enhancing their water solubility and facilitating vacuolar sequestration (Phase III). CSA application upregulates UGT genes such as UGT76C2 and UGT83A1, completing the metabolic detoxification pathway. [1]

The following diagram illustrates the coordinated molecular response triggered by this compound:

> Coordinated molecular response to this compound leading to herbicide detoxification.

Enhancement of Antioxidant Defense Systems

Beyond activating metabolic detoxification pathways, this compound also strengthens the antioxidant capacity of treated plants. Herbicide exposure often induces oxidative stress through the generation of reactive oxygen species (ROS) that damage cellular components. Research has demonstrated that CSA application significantly increases the activity of key antioxidant enzymes including superoxide dismutase (SOD), while simultaneously reducing biomarkers of oxidative damage such as malondialdehyde (MDA). [1] This dual functionality—enhancing both xenobiotic metabolism and oxidative stress management—makes this compound particularly effective at providing comprehensive protection against herbicide phytotoxicity.

Efficacy and Experimental Data

Protection Against Various Herbicides

This compound has demonstrated broad-spectrum protective activity against multiple herbicide classes in various crops, though with notable species specificity. The following table summarizes key efficacy findings from recent research:

Table: Efficacy of this compound Against Different Herbicides

| Herbicide | Crop | Protective Efficacy | Key Findings |

|---|---|---|---|

| Clomazone (Clo) | Maize | Significant | Reduced plant height inhibition from 19.0% to 9.4%; reduced fresh weight inhibition from 29.9% to 7.2%; mitigated chlorophyll and carotenoid reduction. [1] |

| Thiencarbazone-methyl (TCM) | Maize | Effective | Protection correlated with enhanced herbicide metabolism; not effective in wheat, demonstrating species specificity. [3] |

| Nicosulfuron | Maize | Effective | Mitigated damage under adverse environmental conditions; enhanced herbicidal efficacy against weeds. [1] |

| Isoxaflutole | Maize | Effective | Effectively mitigated damage to maize. [1] |

| Fenpyrazone | Maize | Effective | Effectively mitigated damage to maize. [1] |

| Clodinafop-propargyl | Rice | Not Effective | Closely related safener metcamifen provided protection, but CSA did not, indicating subtle structure-activity relationships. [4] |

Quantitative Physiological and Biochemical Effects

Recent research on clomazone residue mitigation in maize provides compelling quantitative evidence of this compound's protective effects. When applied alone, clomazone caused severe phytotoxicity, significantly inhibiting plant height (by 19.0%), fresh weight (by 29.9%), chlorophyll content (by 92.5%), and carotenoid levels (by 86.3%) compared to untreated controls. [1] The addition of CSA dramatically reduced this damage, with inhibitions of only 9.4% in plant height and 7.2% in fresh weight—representing protective efficiencies of approximately 50% and 76% for these growth parameters, respectively. [1]

At the biochemical level, the combination of CSA and clomazone reduced malondialdehyde (MDA) levels by 13.4%, increased superoxide dismutase (SOD) activity by 9.7%, and enhanced glutathione S-transferase (GST) activity by 26.7% compared to clomazone treatment alone. [1] Additionally, oxidized glutathione (GSSG) content was elevated by 31.3%, indicating enhanced engagement of the glutathione-mediated detoxification system. [1] These biochemical changes demonstrate this compound's ability to mitigate oxidative stress while simultaneously activating key herbicide detoxification pathways.

Gene Expression Profiling

Quantitative reverse transcription PCR (qRT-PCR) analysis has revealed the molecular foundation for this compound's safening activity. In maize treated with CSA and clomazone, five P450 genes, nine GST genes, and two UGT genes were significantly upregulated compared to clomazone treatment alone. [1] The magnitude of induction varied substantially among genes, with some GST genes showing remarkable increases—GST25 and IN2-1 were upregulated by 238.82-fold and 143.50-fold, respectively. [1] Such profound changes in gene expression provide a molecular explanation for the accelerated herbicide metabolism observed in CSA-treated plants.

Experimental Methodologies

Standard Protocols for Safener Evaluation

Evaluating the efficacy and mechanism of this compound requires systematic experimental approaches that assess physiological, biochemical, and molecular parameters. Standard protocols typically involve both seed treatment and soil application methods, with careful measurement of multiple response variables. [1]

A common methodology involves seed treatment through immersion of seeds in CSA solution (typically for 2 hours) followed by germination under controlled conditions. [1] Alternatively, soil supplementation with both CSA and the target herbicide can be used to simulate field application scenarios. For physiological assessments, researchers typically measure parameters including plant height, fresh weight, chlorophyll content (using spectrophotometric methods), and carotenoid levels at specified intervals after emergence. [1] These morphological and physiological measurements provide primary evidence of safener efficacy.

For biochemical analyses, the following protocols are standard:

- Antioxidant enzyme assays: SOD activity can be measured using the nitroblue tetrazolium (NBT) reduction method, while GST activity is typically determined using CDNB (1-chloro-2,4-dinitrobenzene) as a substrate. [1]

- Oxidative stress markers: MDA content, as a indicator of lipid peroxidation, can be quantified using the thiobarbituric acid (TBA) reaction. [1]

- Glutathione metabolism: GSSG (oxidized glutathione) levels can be measured using enzymatic recycling assays. [1]

The following diagram outlines a typical experimental workflow for evaluating safener activity:

> Experimental workflow for evaluating safener activity in plants.

Molecular Biology Techniques

Understanding the mechanism of this compound action requires advanced molecular biology approaches to profile gene expression and metabolic responses:

Gene Expression Analysis: Quantitative reverse transcription PCR (qRT-PCR) is the standard method for quantifying changes in detoxification gene expression. Protocols typically involve RNA extraction from treated plant tissues, cDNA synthesis, and amplification with gene-specific primers for P450, GST, and UGT genes. [1] Reference genes (e.g., actin, ubiquitin) are used for normalization, and expression fold-changes are calculated using the 2^(-ΔΔCt) method. [1]

Metabolite Profiling: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is employed to track herbicide metabolism and identify specific metabolites. This approach can quantify the rate of herbicide degradation and the formation of conjugated products in CSA-treated versus control plants. [3]

Uptake and Distribution Studies: Investigating the absorption, translocation, and metabolism of CSA itself requires sophisticated analytical methods. Radiolabeled compounds or cold applications followed by LC-MS/MS analysis can track the safener's distribution and transformation in plant tissues over time. [3]

Species Selectivity Studies

To investigate the crop specificity of this compound, comparative studies between responsive (e.g., maize) and non-responsive (e.g., wheat) species are essential. These experiments typically involve:

- Parallel treatment of different species with identical CSA and herbicide concentrations

- Measurement of comparative herbicide metabolism rates

- Analysis of differential gene expression patterns

- Investigation of CSA uptake and metabolism between species [3]

Such studies have revealed that the selective activity of CSA in maize but not wheat correlates with differential recognition and more rapid oxidative metabolism of the safener itself in maize, potentially involving specific cytochrome P450 enzymes such as CYP81A9. [3]

Environmental Fate and Detection

Environmental Occurrence and Behavior

While comprehensive environmental fate data for this compound is limited in the public domain, recent monitoring studies have confirmed its presence in aquatic systems following agricultural use. A study conducted in the Midwestern United States detected this compound and its degradates in surface waters near cornfields where the compound had been applied. [5] The detection frequency and concentrations demonstrated a clear seasonal pattern, with peak levels occurring during the growing season when applications are most common.

Notably, the study identified two primary degradates of this compound:

- This compound desmethyl (a demethylation product)

- N-cyclopropyl-4-sulfamoylbenzamide [5]

Among these, N-cyclopropyl-4-sulfamoylbenzamide was the most frequently detected compound (56% of samples), followed by the parent this compound (25% of samples) and this compound desmethyl (19% of samples). [5] Maximum concentrations ranged from 22.0 to 5185.9 ng/L, indicating that the compound and its transformation products can reach microgram-per-liter levels in agricultural watersheds. [5] None of the target analytes were detected in groundwater samples, suggesting limited leaching potential under the studied conditions. [5]

Analytical Methods for Detection

Robust analytical methods have been developed for the trace-level quantification of this compound and its degradates in environmental matrices. The established protocol involves:

- Sample Collection: Grab samples or composite samples from surface water bodies

- Extraction: Solid-phase extraction (SPE) to concentrate analytes from water samples

- Analysis: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) for selective detection and quantification [5]

This method provides the sensitivity and selectivity necessary to detect these compounds at nanogram-per-liter levels in complex environmental matrices, enabling comprehensive monitoring of their environmental fate and transport.

Regulatory and Market Context

Global Market Position

This compound occupies a significant position in the rapidly expanding herbicide safeners market, which was valued at approximately $1.21 billion in 2024 and is projected to grow to $1.29 billion in 2025, representing a compound annual growth rate (CAGR) of 6.2%. [6] The broader market is expected to reach $1.74 billion by 2029, growing at a CAGR of 7.7%. [6] This growth is driven by increasing herbicide usage, emphasis on crop protection, management of weed resistance, expansion of agricultural production, and regulatory compliance requirements.

South America currently represents the largest regional market for herbicide safeners, reflecting the region's extensive agricultural production and adoption of modern crop protection technologies. [6] The market includes several established safeners such as benoxacor, furilazole, dichlormid, and isoxadifen, with this compound representing a more recent introduction with specific applications in maize and other cereals. [6]

Commercial Status and Formulations

This compound is commercially developed by Bayer CropScience AG and is typically formulated with specific herbicides such as thiencarbazone-methyl and tembotrione to provide crop safety in maize. [2] It is listed in the EU pesticide database and is authorized for use in several European countries, though its regulatory status varies globally. [2] As a safener rather than a plant protection product itself, this compound may be subject to different regulatory frameworks in some jurisdictions, which can affect its approval pathway and labeling requirements.

Conclusion

This compound represents a technologically advanced herbicide safener with demonstrated efficacy in protecting maize from multiple herbicide classes. Its mechanism of action involves the coordinated upregulation of key detoxification enzymes, including cytochrome P450s, glutathione S-transferases, and glycosyltransferases, coupled with enhancement of antioxidant defense systems. The compound's species specificity—effectively protecting maize but not wheat—underscores the importance of understanding crop-specific recognition and metabolic processes in safener development.

References

- 1. Efficacy and mechanism of this compound in alleviating the... [pmc.ncbi.nlm.nih.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. Safening activity and metabolism of the safener in... This compound [scispace.com]

- 4. Chemically induced herbicide tolerance in rice by the safener ... [pmc.ncbi.nlm.nih.gov]

- 5. : Analysis of the this compound and two of its... herbicide safener [pubs.usgs.gov]

- 6. Market Report Herbicides - Safener and Markets 2025 Research [researchandmarkets.com]

how does cyprosulfamide work in plants

Core Mechanism of Action

Cyprosulfamide (CSA) works primarily by inducing the expression of genes that code for key detoxification enzymes and by enhancing the activity of these enzymes. This accelerated metabolic process allows the crop plant to efficiently neutralize herbicide molecules, preventing them from reaching their target site and causing phytotoxicity [1] [2].

The table below summarizes the key detoxification enzymes and pathways activated by this compound:

| Detoxification Component | Specific Genes/Enzymes Affected | Observed Effect/Change |

|---|---|---|

| Cytochrome P450 (P450) | CYP72A5, CYP81A4, CYP81Q32, CYP81A9, CYP81A36 [1] |

Significant upregulation (up to 25.67-fold increase in gene expression) [1]. |

| Glutathione S-transferase (GST) | GST30, GST31, GSTIV, GSTVI, GST21, GST7, GST37, GST25, IN2-1 [1] |

Significant upregulation (up to 238.82-fold increase) & 26.7% increase in enzyme activity [1]. |

| UDP-glycosyltransferase (UGT) | UGT76C2, UGT83A1 [1] |

Significant upregulation (up to 143.50-fold increase) [1]. |

| Antioxidant System | Superoxide Dismutase (SOD), Glutathione (GSSG) [1] | 9.7% increase in SOD activity; 31.3% increase in GSSG content [1]. |

This orchestrated gene upregulation leads to a faster metabolic conversion of the herbicide into non-toxic compounds that are safely stored or eliminated by the plant [2].

Secondary Benefits: Enhancing Stress Tolerance

Research indicates that the protective effect of this compound may extend beyond herbicide safening to include enhanced tolerance to abiotic stresses like salinity.

- Synergy with Abscisic Acid (ABA): When combined with the stress hormone ABA, this compound helped rice plants better tolerate saline conditions. The treatment promoted vigorous growth, including new tillers and early flowering, and prolonged the expression of stress-responsive genes [3].

- Induction of Protective Proteins: Proteomic analysis identified several proteins induced by the combination of CSA and ABA, including a late embryogenesis abundant (LEA) protein, which is known to play a key role in protecting cells from dehydration damage [3].

Experimental Evidence & Protocols

The understanding of this compound's mechanism is supported by detailed laboratory studies.

Physiological & Biochemical Analysis

To assess the protective effects of CSA against the herbicide clomazone, researchers measured key physiological and biochemical indicators in maize seedlings [1].

Key Measured Indicators:

- Plant Growth Metrics: Plant height and fresh weight.

- Pigment Content: Chlorophyll and carotenoid levels.

- Oxidative Stress Markers: Malondialdehyde (MDA) content.

- Enzyme Activity: Activity of antioxidant enzymes like Superoxide Dismutase (SOD) and detoxification enzymes like Glutathione S-transferase (GST).

The following workflow outlines the experimental design used to generate this data:

Experimental workflow for assessing this compound's protective effects in maize [1].

Molecular Analysis via qRT-PCR

To investigate the mechanism at the genetic level, researchers used quantitative real-time PCR (qRT-PCR) to analyze the expression of detoxification-related genes [1].

Key Steps:

- RNA Extraction: Total RNA is isolated from treated maize seedling tissue.

- cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

- qPCR Amplification: Gene-specific primers for P450, GST, and UGT genes are used to amplify target sequences. The reaction monitors fluorescence in real-time as the DNA amplifies.

- Data Analysis: Gene expression levels are calculated using the 2^(-ΔΔCq) method. This involves:

- Normalization: The Cq value of the target gene is normalized to the Cq value of a stable reference gene (e.g., Actin).

- Calibration: The normalized expression level is then compared to that of a control group (e.g., the Clo-only treatment) to determine the fold-change in expression.

Key Characteristics of this compound

For research purposes, the basic identity and properties of this compound are as follows:

| Property | Description |

|---|---|

| IUPAC Name | N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide [4] |

| CAS Registry Number | 221667-31-8 [4] [5] [6] |

| Molecular Formula | C₁₈H₁₈N₂O₅S [4] [6] |

| Molecular Mass | 374.41 g/mol [4] [6] |

| Chemical Structure | A sulfonylcarboxamide compound [4] |

| Melting Point | 216 - 217 °C [6] |

| Mode of Action | Herbicide safener; accelerates herbicide detoxification [4] |

Conclusion

References

- 1. Frontiers | Efficacy and mechanism in alleviating... of this compound [frontiersin.org]

- 2. Safening activity and metabolism of the safener this compound in... [scispace.com]

- 3. Abscisic acid and the herbicide safener this compound cooperatively... [link.springer.com]

- 4. This compound [sitem.herts.ac.uk]

- 5. PESTANAL , analytical standard 221667-31-8 this compound [sigmaaldrich.com]

- 6. | CAS#:221667-31-8 | Chemsrc this compound [chemsrc.com]

cyprosulfamide octanol-water partition coefficient log Kow

Chemical Properties of Cyprosulfamide

The table below summarizes the key identifiers and available physicochemical data for this compound.

| Property | Value / Description |

|---|---|

| IUPAC Name | N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide [1] |

| CAS Number | 221667-31-8 [1] [2] |

| Molecular Formula | C₁₈H₁₈N₂O₅S [1] [2] |

| Molecular Weight | 374.41 g/mol [1] [2] |

| Melting Point | 216 - 217 °C [2] |

| Log P | 3.75260 (Data likely from a computational model) [2] |

| PSA | 113.44000 [2] |

Experimental Data and Protocol Information

A detailed search reveals a significant lack of experimental data and methodology for determining this compound's log Kow.

- Data Availability: An authoritative database from the University of Hertfordshire specifically notes that no experimental data for the octanol-water partition coefficient is available for this compound [1]. The Log P value found in another source is not accompanied by any experimental details such as the measurement method, temperature, or pH conditions [2].

- Safener Mechanism Protocol: While not related to log Kow, a 2025 study provides a detailed experimental protocol for investigating this compound's function as a herbicide safener. Researchers conducted physiological, biochemical, and molecular analyses on maize seedlings, measuring plant biomass, chlorophyll content, oxidative stress markers (MDA), detoxification enzyme activity (GST, SOD), and acetolactate synthase (ALS) activity. Molecular techniques included gene expression analysis and molecular docking studies [3].

Proposed Workflow for Log P Determination

The following diagram outlines a standard experimental workflow you could employ to determine the log Kow of this compound, based on established OECD Guidelines for the Testing of Chemicals (e.g., OECD 107).

Standard experimental workflow for determining the octanol-water partition coefficient (Log P) of a compound like this compound, based on the shake-flask method.

Summary and Recommendations

The core technical parameter you requested, the experimentally determined octanol-water partition coefficient (log Kow) for this compound, is not available in the public domain. The provided Log P value is a computational estimate and should be used with caution.

For rigorous research or regulatory purposes, I would recommend:

- Conducting New Experiments: Perform the shake-flask method (as outlined in the diagram above) or employ a validated HPLC method to measure the log P value experimentally.

- Consulting Manufacturers: Directly contact the manufacturers or primary patent holders, as they may have proprietary data not found in public databases.

- Using Reliable Models: If an experimental approach is not feasible, use reputable chemical property prediction software, acknowledging the inherent uncertainty of such models.

References

cyprosulfamide environmental fate and transport

Chemical Identity & Properties

The table below summarizes the fundamental chemical and physical properties of cyprosulfamide identified in the search results.

| Property | Value / Description | Source |

|---|---|---|

| IUPAC Name | N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-o-anisamide | [1] |

| CAS Registry Number | 221667-31-8 | [1] [2] |

| Molecular Formula | C₁₈H₁₈N₂O₅S | [1] [2] |

| Molecular Weight | 374.41 g/mol | [1] [2] |

| Melting Point | 216 - 217 °C | [2] |

| Log P (log Kow) | 3.75260 (predicted) | [2] |

| Mode of Action | Herbicide safener; accelerates the herbicide detoxification process in crops | [1] |

Environmental Occurrence & Analytical Methodology

A 2021 U.S. Geological Survey (USGS) study provides the most concrete evidence of this compound's environmental transport, detecting it and its degradates in surface waters.

Environmental Detection Summary

The following table outlines the findings from the USGS study on water samples from the Midwestern United States [3].

| Analyte | Detection Frequency in Surface Water (N=34) | Maximum Concentration (ng/L) |

|---|---|---|

| This compound (Parent) | 25% | 22.0 |

| This compound desmethyl (a degradate) | 19% | Information missing |

| N-cyclopropyl-4-sulfamoylbenzamide (a degradate) | 56% | 5185.9 |

| All Analytes in Groundwater | 0% (Not Detected) | Not Detected |

Detailed Analytical Protocol

The USGS study used the following methodology for water analysis [3]:

- Sample Preparation: Solid-phase extraction (SPE)

- Instrumental Analysis: Liquid chromatography with tandem mass spectrometry (LC-MS/MS)

- Key Findings:

- Detection rates and concentrations were highest during the agricultural growing season.

- The frequent detection of the degradate N-cyclopropyl-4-sulfamoylbenzamide at high concentrations indicates that transformation products can be more persistent and mobile than the parent compound.

- The absence in groundwater samples suggests limited leaching potential under the studied conditions.

Mechanism of Action & Plant Detoxification

Recent research has started to elucidate the biochemical mechanism through which this compound acts as a safener. A 2024 study investigated its role in alleviating clomazone herbicide phytotoxicity in maize, summarized in the diagram below.

Mechanism of this compound in mitigating herbicide phytotoxicity in maize.

Identified Data Gaps for Researchers

The search results consistently highlight a significant lack of public data on this compound's environmental fate. Key parameters for a full risk assessment are missing [1]:

- Environmental Fate: No data for soil degradation half-life (DT₅₀), aqueous photolysis DT₅₀, aqueous hydrolysis DT₅₀, or water-sediment DT₅₀.

- Physicochemical Properties: Critical data for modeling, such as water solubility, vapor pressure, and Henry's Law constant, are unavailable in the searched literature.

- Ecotoxicology: While the acute toxicity to fish is reported as low (LC₅₀ > 106 mg/L), comprehensive aquatic and terrestrial toxicological data for chronic exposure are lacking [1].

References

cyprosulfamide sorption and desorption in soil

Chemical Profile and Known Properties

The table below summarizes the key identified properties of cyprosulfamide that are relevant to its behavior in the environment [1] [2] [3].

| Property | Value / Description |

|---|---|

| IUPAC Name | N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-o-anisamide [1] |

| CAS RN | 221667-31-8 [1] [2] |

| Molecular Formula | C₁₈H₁₈N₂O₅S [1] [2] |

| Molecular Mass | 374.41 g/mol [1] [2] |

| Melting Point | 216 - 217 °C [2] |

| Herbicide Safener Use | Used with herbicides like thiencarbazone-methyl and tembotrione to protect crops [1]. |

| Mode of Action | Accelerates the herbicide detoxification process in crops [1]. |

| Ecotoxicity | Generally low ecotoxicity. Acute 96h LC₅₀ for fish (Cyprinodon variegatus) > 106 mg/L [1]. |

| Environmental Fate Data | Noted as lacking; "Little information related to its environmental fate is available" [1]. |

Guidance for Experimental Protocol Development

In the absence of a direct method, you can design a sorption-desorption study based on standardized guidelines for pesticides in soil. The core of this methodology involves a batch equilibrium experiment.

The following diagram outlines the conceptual workflow for such a study, from soil characterization to data analysis.

Conceptual workflow for a this compound sorption-desorption study in soil

Key Experimental Considerations:

- Soil Selection: Use soils with varying properties (e.g., organic matter content, pH, clay mineralogy) to understand how these factors influence sorption [5] [6].

- Analytical Method: A robust method is crucial. A study on other polar compounds used HPLC-MS/MS with a HILIC column (like Dikma Polyamino HILIC) and an electrospray ionization (ESI) source in negative ion mode [4]. This approach is likely suitable for this compound.

- Sorption Isotherms: Fit the equilibrium data to models like the Freundlich or Linear model to calculate the sorption coefficient (Kf or Kd) and the Freundlich exponent (1/n) [6].

- Desorption Hysteresis: Conduct multiple sequential desorption steps to determine if the binding is reversible or hysteretic [5].

Summary and Research Outlook

Currently, specific data on the sorption and desorption of this compound in soil is a significant knowledge gap. While its low ecotoxicity suggests it may not be a high-risk compound, its environmental fate cannot be predicted without understanding its interaction with soil components.

Your research in this area would be highly valuable. Focusing on the experimental framework above, particularly how sorption varies with soil organic carbon and pH, will provide critical data for assessing the mobility and persistence of this compound in the environment.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. | CAS#:221667-31-8 | Chemsrc this compound [chemsrc.com]

- 3. PESTANAL , analytical standard 221667-31-8 this compound [sigmaaldrich.com]

- 4. pmc.ncbi.nlm.nih.gov/articles/PMC9404154 [pmc.ncbi.nlm.nih.gov]

- 5. of Kinetics — Sorption | SpringerLink Desorption [link.springer.com]

- 6. 高效液相色谱 法 测定二甲四氯在铁铝 土 中的 吸 特征 附 [nyxxb.cn]

cyprosulfamide Daphnia magna toxicity study

Cyprosulfamide at a Glance

This compound is primarily used as a herbicide safener, often applied to protect crops like maize from herbicide injury [1] [2]. The available data on its ecotoxicity is limited, but here is a summary of the key information:

| Property | Details |

|---|---|

| Chemical Name | N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide [1] |

| Primary Use | Herbicide safener (used with thiencarbazone-methyl, tembotrione, clomazone) [1] [2] |

| Mode of Action | Accelerates the herbicide detoxification process in crops [1] |

| Acute Toxicity to Aquatic Organisms | Low (e.g., LC₅₀ for fish Cyprinodon variegatus > 106 mg/L) [1] |

| Data Gap | No specific toxicity data for Daphnia magna was found in the search results. |

Protocols for Daphnia magna Toxicity Testing

While direct data on this compound is unavailable, established and standardized protocols exist for assessing chemical toxicity in Daphnia magna. The following workflow outlines the general process for conducting both acute and advanced toxicity tests.

Figure 1: Workflow for Daphnia magna toxicity testing, showing acute and advanced protocols.

Detailed Experimental Methodology

The core of a standard acute test is the OECD Guideline 202 [3]. Here are the detailed methodologies for key experiments:

- Test Organisms: Use young daphnids, aged less than 24 hours at the start of the test [3].

- Test Concentrations: Expose daphnids to a range of at least five concentrations of the test substance. A limit test of 100 mg/L can be used if no acute toxicity is expected [3].

- Controls & Replicates: Include a control group. Use at least 20 animals per concentration, preferably in four groups of five. Provide at least 2 ml of test solution per animal [3].

- Duration & Conditions: The test runs for 48 hours. Record immobilization (the inability to swim after gentle agitation) at 24 and 48 hours [3].

- Endpoint: The primary result is the EC₅₀, the concentration estimated to immobilize 50% of the test organisms after 48 hours [3].

Advanced and Sensitive Endpoints

Standard immobilization tests can miss subtler, sublethal effects. More sensitive behavioral and physiological endpoints are increasingly used in research [4] [5] [6].

- Behavioral Endpoints: These are highly sensitive and can serve as early warning signals for toxic stress [5] [6].

- Physiological & Biochemical Endpoints: These provide insights into the mechanism of toxicity [4] [7].

Research Recommendations for this compound

Given the lack of direct data, here is a suggested approach for investigating the toxicity of this compound to Daphnia magna:

- Start with the Baseline: Conduct the OECD 202 Acute Immobilisation Test to establish a baseline EC₅₀ value [3].

- Investigate Sublethal Effects: If the acute toxicity is low, proceed with chronic and sublethal tests. Given that this compound works by upregulating detoxification enzymes like GST in plants [2], analyzing GST activity in Daphnia magna could be a relevant biomarker [4] [7].

- Utilize Behavioral Screening: Employ behavioral tracking systems to monitor swimming activity. Parameters like average velocity have been shown to be highly sensitive indicators of stress from chemicals like mercury chloride [6].

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Frontiers | Efficacy and mechanism of this compound in alleviating... [frontiersin.org]

- 3. Test No. 202: Daphnia sp. Acute Immobilisation Test | OECD [oecd.org]

- 4. sciencedirect.com/science/article/abs/pii/S0048969720365682 [sciencedirect.com]

- 5. Behavioral endpoints and generational effects in Daphnia ... magna [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid Response of Daphnia Motor Behavior to Mercury... magna [pmc.ncbi.nlm.nih.gov]

- 7. model in the Daphnia assessment of pharmaceuticals... magna toxicity [pubmed.ncbi.nlm.nih.gov]

cyprosulfamide solubility and mobility in water

Cyprosulfamide Profile and Known Data

This compound is a herbicide safener used to protect crops like maize from herbicide injury [1] [2]. The table below summarizes its known identifiers and available physicochemical data.

| Property Category | Details |

|---|---|

| IUPAC Name | N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide [1] |

| CAS Registry Number | 221667-31-8 [1] [3] [4] |

| Molecular Formula | C₁₈H₁₈N₂O₅S [1] [3] |

| Molecular Mass | 374.41 g/mol [1] [3] |

| Melting Point | 216 - 217 °C [3] |

| Water Solubility (20°C, pH 7) | Data Not Available [1] |

| Octanol-Water Partition Coefficient (log P) | Data Not Available [1] |

| Vapour Pressure (20°C) | Data Not Available [1] |

How to Proceed with Research

The lack of public data means you may need to generate this data through experimental work. Here is a proposed workflow for determining these key parameters, which you can adapt using your laboratory's standard protocols.

Detailed Experimental Methodologies

You can approach filling the data gaps with the following procedures:

Water Solubility Determination: The shake-flask method followed by HPLC is a standard approach [4].

- Prepare a surplus of this compound analytical standard (available from commercial providers like Sigma-Aldrich [4]) in various buffered solutions (e.g., pH 5.0, 7.0, 9.0) to assess pH-dependent solubility.

- Equilibrate the suspensions in a constant temperature water bath (e.g., 20°C & 25°C) with continuous agitation for 24 hours.

- Centrifuge the samples and filter the supernatant through a 0.45 μm membrane filter.

- Quantify the concentration of this compound in the filtrate using a validated HPLC method with UV or Mass Spectrometry detection [4].

Mobility in Water (Soil-Water Partitioning): Mobility is typically predicted by the soil adsorption coefficient.

- Perform batch sorption experiments using at least three different soil types (varying in organic matter, clay content, and pH).

- The soil-water partition coefficient (Kd) is calculated from the difference between the initial and equilibrium solution concentrations.

- Normalize Kd to the soil's organic carbon content to derive the organic carbon partition coefficient (Koc), which allows for comparison across different soil types.

- For a broader environmental impact assessment, the Koc value can be used with the soil degradation half-life (DT₅₀) to calculate a Groundwater Ubiquity Score (GUS), which classifies the leaching potential of the chemical. Note that the aerobic soil DT₅₀ for this compound is also currently unknown [1].

References

Application Notes & Protocols: Cyprosulfamide as a Maize Seed Treatment Safener

1. Core Function and Principle Cyprosulfamide (CSA) is a herbicide safener developed by Bayer CropScience. It protects maize crops from phytotoxicity caused by herbicide residues, such as clomazone (Clo), in the soil without reducing herbicidal efficacy against target weeds [1]. Its primary role is to induce the maize's own metabolic detoxification systems, enhancing the breakdown of the herbicide before it can cause damage to the crop [2] [1].

2. Application Scope and Timing Research indicates that CSA is effective as a seed treatment when used in conjunction with soil-applied herbicides [2] [1]. It can also be applied post-emergence, but seed treatment allows for targeted crop protection [3]. Studies have shown efficacy in mitigating damage from herbicides like clomazone [2] [1] [4] and isoxaflutole [3].

3. Detailed Experimental Protocol for Seed Treatment

The following methodology is adapted from a 2024 study investigating CSA's mitigation of clomazone residue damage [2] [1].

Materials Preparation:

Seed Treatment Procedure:

- Seed Sterilization: Soak maize seeds in 1% sodium hypochlorite (NaClO) solution for 10 minutes for surface sterilization. Then, rinse them thoroughly with distilled water three times [1] [5].

- Safener Application: Immerse the sterilized seeds in a CSA solution for 2 hours [2] [1]. The specific concentration of the CSA solution used in the study was not provided in the available excerpts.

- Germination: After treatment, place the seeds in a dark environment at 28°C for 48 hours to germinate. Proceed with planting once the radicle length reaches approximately 0.5 cm [1].

- Herbicide Application: The herbicide (e.g., clomazone) is applied to the soil after planting, simulating residual soil conditions [2] [1].

Key Considerations:

- A comparative study found that applying CSA as a co-formulation with the herbicide provided stronger crop safening (5-10% damage) than using CSA as a seed treatment with a separate post-emergent herbicide application (15-25% damage). However, the seed treatment used 80% less CSA compared to the co-formulation [3].

- The choice between seed treatment and co-formulation should balance efficacy, chemical usage, and operational requirements.

Quantitative Efficacy Data and Mechanisms of Action

The protective effect of CSA is quantifiable across physiological, biochemical, and molecular levels. The tables below summarize key data from a study where maize seeds were treated with CSA and then grown in soil with clomazone residues [2] [1] [4].

Table 1: CSA Effects on Maize Growth and Physiology under Clomazone Stress

| Physiological Indicator | Clomazone (Clo) Alone (% Reduction vs. Control) | CSA + Clomazone (% Reduction vs. Control) | Mitigation Effect of CSA |

|---|---|---|---|

| Plant Height | 19.0% | 9.4% | Reduced inhibition by ~50% |

| Plant Fresh Weight | 29.9% | 7.2% | Reduced inhibition by ~76% |

| Chlorophyll Content | 92.5% | 35.7% | Reduced loss by ~61% |

| Carotenoid Content | 86.3% | 21.8% | Reduced loss by ~75% |

Table 2: CSA Effects on Oxidative Stress and Detoxification Enzymes

| Biochemical Indicator | Effect of CSA + Clo vs. Clo Alone |

|---|---|

| Malondialdehyde (MDA) Level | Reduced by 13.4% |

| Superoxide Dismutase (SOD) Activity | Increased by 9.7% |

| Glutathione S-transferase (GST) Activity | Increased by 26.7% |

| Oxidized Glutathione (GSSG) Content | Increased by 31.3% |

Table 3: Fold-Increase in Detoxification Gene Expression (CSA+Clo vs. Clo)

| Gene Category | Gene Examples | Fold Increase |

|---|---|---|

| Cytochrome P450 (P450) | CYP81A9, CYP81A36 | 10.56, 25.67 |

| Glutathione S-transferase (GST) | GST31, GST7, GST37 | 10.27, 16.70, 46.92 |

| UDP-glycosyltransferase (UGT) | UGT76C2, UGT83A1 | 238.82, 143.50 |

Mechanism of Action: Visualizing the Safening Pathway

CSA protects maize by pre-activating multiple detoxification pathways. The following diagram illustrates this coordinated mechanism.

Diagram 1: Mechanism of this compound-mediated Herbicide Detoxification in Maize. CSA seed treatment pre-actives cellular defense systems. When the herbicide enters the plant, enhanced Phase I (P450) and Phase II (GST, UGT) enzymes rapidly metabolize and neutralize it. Simultaneously, the boosted antioxidant system mitigates secondary oxidative damage, collectively ensuring normal crop growth.

Conclusion and Research Implications

The evidence demonstrates that this compound seed treatment is a highly effective strategy for safeguarding maize against herbicide residue injury.

- For Researchers: The primary mechanism is the transcriptional upregulation of a broad suite of detoxification genes, leading to enhanced herbicide metabolism and reduced oxidative stress.

- For Practical Application: The provided protocol offers a replicable method for applying and evaluating CSA. Future research could focus on optimizing CSA concentration in the treatment solution and validating these methods across a wider range of maize cultivars and soil-bound herbicides.

References

- 1. and mechanism of Efficacy in alleviating the... This compound [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and mechanism of this compound in alleviating the... | CoLab [colab.ws]

- 3. Can Seed of the Safener Cyprosulfamid Increase Treatment ... Maize [peeref.com]

- 4. Efficacy and mechanism of this compound in alleviating the... [pubmed.ncbi.nlm.nih.gov]

- 5. Ultrasonic treatment can improve maize germination and abiotic... seed [bmcplantbiol.biomedcentral.com]

Cyprosulfamide Application Protocol for Mitigating Clomazone Residue Damage in Maize

Introduction

Clomazone (Clo) is a widely used herbicide that can persist in soil, with a half-life ranging from 15 to 157 days, leading to potential phytotoxic damage to subsequent crops like maize. Injury symptoms include severe foliar bleaching, reduced plant height, and decreased yields. Cyprosulfamide (CSA), a herbicide safener, has been demonstrated to effectively protect maize seedlings from this residual damage by upregulating key detoxification pathways and enhancing antioxidant activity [1] [2].

Efficacy Data and Key Findings

The protective efficacy of CSA is summarized in the following tables, which quantify its impact on physiological parameters, oxidative stress markers, and gene expression.

Table 1: Effect of CSA on Clomazone-Induced Physiological Damage in Maize Seedlings [1] [2]

| Physiological Parameter | Clo Only (% Reduction vs. CK) | CSA + Clo (% Reduction vs. CK) | Mitigation by CSA |

|---|---|---|---|

| Plant Height | 19.0% | 9.4% | Significant |

| Fresh Weight | 29.9% | 7.2% | Significant |

| Chlorophyll Content | 92.5% | 35.7% | Very Significant |

| Carotenoid Levels | 86.3% | 21.8% | Very Significant |

Table 2: Effect of CSA on Oxidative Stress and Detoxification Enzyme Activity [1] [2]

| Biochemical Marker / Enzyme | Change with Clo Only (vs. CK) | Change with CSA + Clo (vs. Clo Only) |

|---|---|---|

| Malondialdehyde (MDA) Content | Increased | Reduced by 13.4% |

| Superoxide Dismutase (SOD) Activity | Decreased | Increased by 9.7% |

| Glutathione S-transferase (GST) Activity | Decreased | Increased by 26.7% |

| Oxidized Glutathione (GSSG) Content | Decreased | Increased by 31.3% |

Table 3: Fold-Increase in Detoxification Gene Expression (CSA+Clo vs. Clo Only) [1] [2]

| Gene Category | Specific Genes | Fold Increase |

|---|---|---|

| P450 Genes | CYP72A5, CYP81A4, CYP81Q32, CYP81A9, CYP81A36 | 6.74 - 25.67 |

| GST Genes | GST30, GST31, GSTIV, GSTVI, GST21, GST7, GST37, GST25, IN2-1 | 4.98 - 46.92 |

| UGT Genes | UGT76C2, UGT83A1 | 238.82 - 143.50 |

Detailed Experimental Protocol

The following workflow outlines the key stages of the seed treatment and evaluation process:

Materials

- Plant Material: Maize seeds (e.g., Zhengdan 958).

- Chemicals:

- This compound (CSA): 94% purity. A stock solution should be prepared.

- Clomazone (Clo): 360 g/L emulsifiable concentrate.

- Growth Medium: Loamy soil with known physicochemical properties [2].

Seed Treatment and Growth Conditions [2]

- Soaking: Soak maize seeds in distilled water for 2 hours.

- Germination: Place soaked seeds in a dark environment at 28°C for 48 hours, or until radicles reach approximately 0.5 cm in length.

- Safener Application: Immerse the germinated seeds with 0.5 cm radicles in a 120 µM CSA solution. For the control groups, immerse seeds in water only.

- Planting and Herbicide Application: Plant the treated seeds in pots. For the Clo treatment groups, supplement the soil with clomazone herbicide at the recommended dosage.

- Growth Conditions: Grow the seedlings under controlled environmental conditions suitable for maize.

Data Collection and Analysis

- Physiological Indicators: Measure plant height and fresh weight. Express data as a percentage reduction compared to the untreated control (CK).

- Chlorophyll and Carotenoid Content: Quantify using standard spectrophotometric methods.

- Oxidative Stress and Detoxification Assays:

- Malondialdehyde (MDA): Measure as a marker of lipid peroxidation.

- Antioxidant Enzymes: Assess Superoxide Dismutase (SOD) activity.

- Detoxification Enzymes: Analyze Glutathione S-transferase (GST) activity and oxidized Glutathione (GSSG) content.

- Gene Expression Analysis (qRT-PCR):

- Extract total RNA from maize seedling tissues.

- Perform quantitative real-time PCR (qRT-PCR) for key detoxification genes, including select P450, GST, and UGT genes.

- Analyze data using the 2^(-ΔΔCt) method to calculate fold-change in gene expression.

Mechanism of Action

The protective mechanism of this compound can be visualized as a coordinated multi-pathway response, as illustrated in the following diagram:

As shown in the diagram, CSA functions through a multi-faceted mechanism [1] [2] [3]:

- Gene Upregulation: CSA pretreatment leads to the significant upregulation of genes involved in three key phases of xenobiotic detoxification.

- Herbicide Metabolism: The concerted action of these enzymes accelerates the metabolic breakdown and deactivation of clomazone within the maize plant.

- Antioxidant Defense: CSA enhances the activity of antioxidant enzymes like SOD and reduces levels of the oxidative stress marker MDA, thereby mitigating the secondary oxidative damage caused by clomazone.

Application Notes for Researchers

- Optimal Use: CSA is effective as a seed treatment and can be used in both pre- and post-emergence applications in maize. It is the only safener with registered uses for both application timings [2].

- Specificity: This protocol has been validated for mitigating clomazone residue damage in maize. The efficacy of safeners can be species-specific.

- Environmental Considerations: While clomazone has high environmental persistence, CSA itself has a low ecotoxicological profile, with an acute oral LD₅₀ in rats of >2000 mg/kg, classifying it as low toxicity [3].

- Further Research: The identified genes provide targets for developing molecular markers for breeding herbicide-tolerant crops and for screening new safener compounds.

References

how to apply cyprosulfamide as herbicide safener

Cyprosulfamide Application Protocol

The table below summarizes a specific and effective protocol for applying this compound as a seed treatment to safeguard maize from clomazone residue injury [1] [2].

| Parameter | Specification |

|---|---|

| Target Crop | Maize (Zea mays L.) |

| Herbicide Protected Against | Clomazone (Clo) |

| Application Method | Seed treatment (immersion) |

| CSA Purity | 94% [1] [2] |

| CSA Working Concentration | 120 µM (approx. 45 mg/L) immersion solution [1] [2] |

| Treatment Duration | Immerse pre-germinated seeds for 2 hours [1] [2] |

| Key Protective Mechanism | Upregulation of detoxification genes (P450s, GSTs, UGTs) and enhancement of antioxidant enzyme activity [1] [3] [2] |

Efficacy and Quantitative Data

Following the above protocol, the application of this compound has demonstrated significant efficacy in mitigating clomazone-induced damage. The protective effects are quantifiable across physiological, biochemical, and molecular levels.

Physiological and Biochemical Improvements

The table below compares key metrics of maize seedlings treated with clomazone (Clo) alone versus those protected with this compound (CSA+Clo), showing CSA's significant protective effect [1] [2].

| Measured Parameter | Reduction vs. Control (Clo alone) | Reduction vs. Control (CSA+Clo) |

|---|---|---|

| Plant Height | 19.0% | 9.4% |

| Plant Fresh Weight | 29.9% | 7.2% |

| Chlorophyll Content | 92.5% | 35.7% |

| Carotenoid Content | 86.3% | 21.8% |

| --- | --- | --- |

| Malondialdehyde (MDA) Level | Data not available for baseline | 13.4% lower than Clo alone |

| Superoxide Dismutase (SOD) Activity | Data not available for baseline | 9.7% higher than Clo alone |

| Glutathione S-transferase (GST) Activity | Data not available for baseline | 26.7% higher than Clo alone |

Gene Expression Changes

This compound works by upregulating genes involved in the xenobiotic detoxification pathway. The table below shows the fold-increase in gene expression observed in the CSA+Clo treatment compared to the Clo-only treatment [1] [2].

| Gene Category | Gene Name | Fold Increase (CSA+Clo vs. Clo) |

|---|---|---|

| Cytochrome P450 (CYP) | CYP72A5 | 6.74 |

| CYP81A4 | 10.27 | |

| CYP81Q32 | 4.98 | |

| CYP81A9 | 10.56 | |

| CYP81A36 | 25.67 | |

| Glutathione S-transferase (GST) | GST30 | 16.70 |

| GST31 | 46.92 | |

| GSTIV | 7.53 | |

| GSTVI | 5.10 | |

| GST21 | 238.82 | |

| GST7 | 143.50 | |

| GST37 | 4.58 | |

| GST25 | 31.51 | |

| IN2-1 | 39.30 | |

| UDP-glycosyltransferase (UGT) | UGT76C2 | 4.20 |

| UGT83A1 | 10.47 |

Mechanism of Action Workflow

This compound protects maize through a coordinated mechanism that enhances the plant's innate detoxification systems. The following diagram illustrates this sequential workflow.

Detailed Experimental Methodology

For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the methodology.

1. Plant Material Preparation

- Maize Seeds: Use a standard variety (e.g., Zhengdan 958) [1] [2].

- Pre-germination: Soak seeds in distilled water for 2 hours, then germinate in the dark at 28°C for approximately 48 hours, or until the radicle length reaches about 0.5 cm [1] [2].

2. This compound Seed Treatment

- Solution Preparation: Dissolve this compound (94% purity) to a final concentration of 120 µM in distilled water [1] [2].

- Treatment: Immerse the pre-germinated seeds in the CSA solution for 2 hours. A control batch should be immersed in distilled water for the same duration [1] [2].

- Planting: Post-treatment, plant the seeds in soil with defined physical and chemical properties (e.g., loamy soil with pH ~8.38) [1] [2].

3. Herbicide Application & Plant Cultivation

- Herbicide: Clomazone (e.g., 360 g/L formulation) should be applied to the soil after planting [1] [2].

- Experimental Groups: Establish four key treatment groups for comparison:

- Growth Conditions: Grow plants under controlled environmental conditions. Maize seedlings are typically evaluated at the 3-4 leaf stage [1] [2].

4. Data Collection and Analysis

- Physiological Parameters: Measure plant height, fresh weight, and chlorophyll/carotenoid content [1] [2].

- Biochemical Assays: Quantify oxidative stress markers (e.g., MDA) and enzyme activities (SOD, GST) using standardized spectrophotometric methods [1] [2].

- Molecular Analysis: Use qRT-PCR to analyze the expression levels of detoxification genes (P450s, GSTs, UGTs). The comparative Ct method (2^(-ΔΔCt)) is used to calculate fold-changes in gene expression [1] [2].

Key Application Considerations

- Crop Specificity: this compound exhibits high crop specificity. It effectively protects maize but does not show the same safening activity in wheat or soybean, likely due to differences in its metabolism and recognition within the plant [4] [5].

- Herbicide Partnership: While effective against clomazone residue, CSA is also registered for use with herbicides like thiencarbazone-methyl and tembotrione to provide crop safety [6] [4].

- Tissue-Localized Effect: Research indicates that for safening to occur, CSA and the herbicide need to be present in the same leaf tissue. This suggests the induced detoxification response is localized rather than systemic throughout the entire plant [5].

Reference List

- IUPAC Database on this compound [6]

- Sun et al. (2024). Efficacy and mechanism of this compound in alleviating the phytotoxicity of clomazone residue on maize seedling. Front. Plant Sci. [1] [2]

- Giannakopoulos (2020). The selectivity and metabolism of sulfonamide herbicide safeners in crops. Newcastle University Thesis. [4] [5]

- EPA Tolerances for Residues of this compound, 40 CFR 180.644 [7]

References

- 1. Efficacy and mechanism in alleviating the... of this compound [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Efficacy and mechanism of this compound in alleviating... [frontiersin.org]

- 3. Efficacy and mechanism of this compound in alleviating the... | CoLab [colab.ws]

- 4. Safening activity and metabolism of the safener in... This compound [scispace.com]

- 5. Newcastle University eTheses: The selectivity and metabolism of... [theses.ncl.ac.uk]

- 6. This compound [sitem.herts.ac.uk]

- 7. eCFR :: 40 CFR 180.644 -- this compound ; tolerances for residues. [ecfr.gov]

Comprehensive Application Notes and Protocols: Cyprosulfamide with Isoxaflutole for Researchers

Introduction to Herbicide-Safener Combination

Isoxaflutole is a selective systemic herbicide that belongs to the isoxazole chemical class and functions as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts carotenoid biosynthesis in susceptible plants, leading to chlorophyll degradation and eventual plant death. As a pre-emergent herbicide, it controls both broadleaf and grass weeds in field corn and soybean, demonstrating particular efficacy against weeds that have developed resistance to other herbicide classes such as glyphosate and atrazine. Following the ban of atrazine in many regions, isoxaflutole has emerged as a primary replacement active ingredient, leading to increased environmental loading and the need for careful application management [1].

Cyprosulfamide represents the first safener in the acylsulfonamide class, developed specifically to protect crops from herbicide injury. This safener operates systemically within plants through both soil and foliar uptake, where it enhances metabolic activity to rapidly degrade herbicidal compounds before they can cause phytotoxic effects. The strategic combination of isoxaflutole with this compound allows for enhanced application flexibility across various soil types and environmental conditions while minimizing injury to corn and soybean crops. This combination has proven particularly valuable in integrated weed management programs targeting herbicide-resistant weeds [2] [3].

Application Guidelines & Formulation Specifications

Product Formulations and Specifications

Table 1: Commercial Formulations Containing Isoxaflutole and this compound

| Formulation Name | Active Ingredients | Concentration | Safener/Additives | Target Crops |

|---|---|---|---|---|

| Merlin Flexx | Isoxaflutole | Not specified | This compound + 1,2-benzisothiazol-3(2H)-one | Field corn, Soybean |

| Merlin WG75 | Isoxaflutole | Not specified | This compound + 1,2-benzisothiazol-3(2H)-one | Field corn, Soybean |

Table 2: Application Timing and Method Guidelines

| Application Parameter | Specifications | Notes |

|---|---|---|

| Application Window | Pre-emergence to early post-emergence | This compound extends application window by 8-12 days |

| Growth Stage | BBCH 00-13 (from germination to 3-leaf stage) | Critical for optimal safener activity |

| Application Method | Spray formulations | Soil and foliar uptake both contribute to safener activity |

Mechanism of Action and Synergistic Effects

The synergistic relationship between isoxaflutole and this compound represents an advanced approach to selective weed control. Isoxaflutole undergoes rapid transformation in plants and soil to its active metabolite diketonitrile (DKN), which inhibits HPPD enzymes. Further degradation produces a non-biologically active benzoic acid metabolite. When used at high concentrations without safener protection, isoxaflutole can overwhelm crop metabolic pathways, resulting in significant injury to corn or soybean [2].

This compound systemically enhances the plant's metabolic capabilities through multiple mechanisms:

- Upregulation of detoxification enzymes including cytochrome P450 monooxygenases, glutathione S-transferases (GSTs), and UDP-glycosyltransferases (UGTs)

- Acceleration of herbicide metabolism before it reaches toxic levels in sensitive crop tissues

- Induction of antioxidant defense systems that mitigate oxidative stress from herbicide exposure

- Enhancement of root growth and overall plant health even under herbicide stress [2] [4]

Research has demonstrated that the mixture of isoxaflutole with this compound and the antimicrobial agent 1,2-benzisothiazol-3(2H)-one exhibits reduced toxicity (EC50 = 2.81 ± 0.22 mg/L) compared to isoxaflutole alone (EC50 = 0.02 ± 0.00 mg/L) on non-target organisms such as algae, indicating an important safety margin for aquatic environments [1].

Experimental Protocols

Ecotoxicological Assessment Using Algal Bioassays

Purpose: This protocol evaluates the ecotoxicological effects of isoxaflutole, this compound, and their formulations on the green algae Raphidocelis subcapitata using growth inhibition assays.

Materials and Reagents:

- Test organism: Raphidocelis subcapitata (standardized cultures)

- Test compounds: Isoxaflutole, this compound, 1,2-benzisothiazol-3(2H)-one (≥98% purity)

- Formulations: Merlin Flexx and Merlin WG75

- Culture medium: Z8 medium

- Equipment: UV-spectrophotometer, FluoroMeter Module, HPLC-UV system

Procedure:

- Algal Cultivation: Maintain R. subcapitata in Z8 medium under controlled conditions (23±2°C, continuous illumination 60-80 μE/m²/s)

- Test Solution Preparation: Prepare serial dilutions of individual compounds and formulations in Z8 medium

- Exposure Setup: Inoculate test solutions with exponentially growing algae to initial density of 10⁴ cells/mL

- Incubation: Expose cultures for 72 hours under standard growth conditions

- Endpoint Measurements:

- Conventional endpoints: Measure optical density at 680 nm and chlorophyll-a content extraction

- Fluorescence-based endpoints: Determine Fv/Fp (PSII efficiency) and Rfd (fluorescence decrease ratio)

- Data Analysis: Calculate EC50 values using four-parameter logistic regression

- Quality Control: Include negative controls and reference toxicants; ensure growth in controls ≥16-fold increase

Notes: The fluorescence-based Rfd* endpoint has been identified as the most sensitive indicator of herbicide stress, providing earlier detection of physiological impacts than traditional biomass measurements [1].

Gene Expression Analysis for Detoxification Pathways

Purpose: To quantify the upregulation of detoxification genes in maize following this compound treatment using qRT-PCR.

Materials and Reagents:

- Plant material: Maize seeds (Zhengdan 958 or equivalent)

- Treatment solutions: this compound (94% purity), isoxaflutole or clomazone as herbicide stressor

- RNA extraction kit: TRIzol-based or commercial kit

- cDNA synthesis kit: Reverse transcription system

- qPCR reagents: SYBR Green master mix, specific primers for target genes

- Equipment: Real-time PCR system, spectrophotometer

Procedure:

- Seed Treatment: Soak maize seeds in water (control) or 120 μM this compound solution for 2 hours

- Germination: Incubate soaked seeds at 28°C in dark for 48 hours until radicles reach 0.5 cm

- Herbicide Application: Transfer germinated seeds to soil supplemented with herbicide

- Plant Growth: Grow under controlled conditions (28°C, 16/8h light/dark cycle) for 14 days

- Tissue Collection: Harvest shoot tissue, flash-freeze in liquid nitrogen, store at -80°C

- RNA Extraction: Isolve total RNA using appropriate method, quantify purity and concentration

- cDNA Synthesis: Reverse transcribe 1 μg total RNA using oligo(dT) primers

- qPCR Analysis: Perform in 20 μL reactions with the following conditions:

- Initial denaturation: 95°C for 30 seconds

- 40 cycles: 95°C for 5 seconds, 60°C for 30 seconds

- Melt curve analysis: 65°C to 95°C, increment 0.5°C

- Data Analysis: Calculate relative gene expression using 2^(-ΔΔCt) method with housekeeping genes for normalization

Target Genes:

- Cytochrome P450 genes: CYP72A5, CYP81A4, CYP81Q32, CYP81A9, CYP81A36

- GST genes: GST30, GST31, GSTIV, GSTVI, GST21, GST7, GST37, GST25, IN2-1

- UGT genes: UGT76C2, UGT83A1

Validation: Studies have shown that this compound pre-treatment can upregulate these detoxification genes by 4.98 to 238.82-fold compared to herbicide treatment alone, significantly enhancing metabolic detoxification capacity [4].

Mechanistic Pathways

The protective activity of this compound involves multiple biochemical pathways that work synergistically to enhance herbicide metabolism and reduce oxidative stress in crops. The following diagram illustrates the key metabolic and enzymatic pathways involved:

Diagram 1: Metabolic pathway of this compound-mediated herbicide detoxification in crops. CSA induces multiple detoxification phases that enhance herbicide metabolism and reduce oxidative damage.

The molecular mechanism of this compound protection involves multi-level activation of the plant's defense systems:

Phase I Metabolism: this compound upregulates cytochrome P450 enzymes (CYP72A5, CYP81A4, CYP81Q32, CYP81A9, CYP81A36), which perform initial oxidation reactions that functionalize herbicide molecules for subsequent conjugation [4].